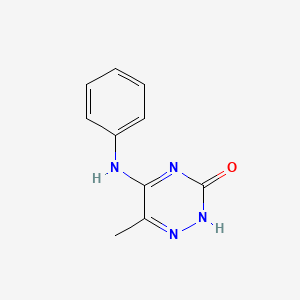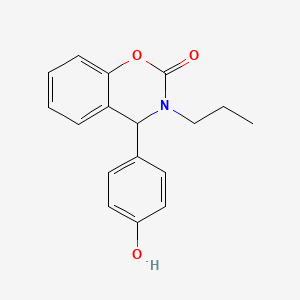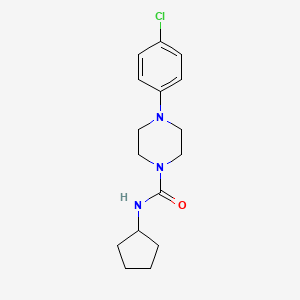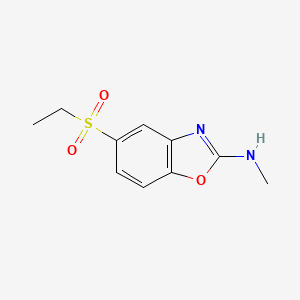![molecular formula C16H25N3O5 B4442151 1-[2-(Morpholin-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B4442151.png)
1-[2-(Morpholin-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)urea
概要
説明
1-[2-(Morpholin-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that features a morpholine ring and a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Morpholin-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 3,4,5-trimethoxyaniline with 2-chloroethylmorpholine in the presence of a base, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or sodium hydride are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-[2-(Morpholin-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
科学的研究の応用
1-[2-(Morpholin-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in cancer cells or binding to a receptor in microbial cells.
類似化合物との比較
Similar Compounds
1-[2-(Morpholin-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)urea: Known for its unique combination of a morpholine ring and a trimethoxyphenyl group.
1-[2-(Morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)urea: Similar structure but with a single methoxy group, leading to different chemical and biological properties.
1-[2-(Morpholin-4-yl)ethyl]-3-(3,4-dimethoxyphenyl)urea: Contains two methoxy groups, which may affect its reactivity and interactions.
Uniqueness
This compound is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its electronic properties and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c1-21-13-10-12(11-14(22-2)15(13)23-3)18-16(20)17-4-5-19-6-8-24-9-7-19/h10-11H,4-9H2,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVNQQPYFFXMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4442068.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B4442080.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B4442082.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4442090.png)
![N,N,3-trimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4442093.png)
![2-[(4-chlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4442100.png)

![N-(4-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442115.png)

![3-(1-pyrrolidinylcarbonyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4442120.png)
![3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442127.png)


![N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4442154.png)
